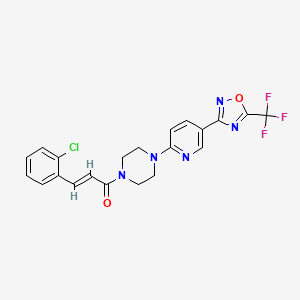

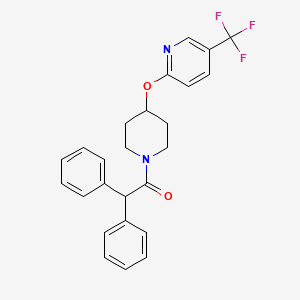

![molecular formula C9H8N4O3 B2495430 [5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid CAS No. 91759-63-6](/img/structure/B2495430.png)

[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of [5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid derivatives involves several chemical processes, including the formation of 5-aryl-2H-tetrazoles and their acetic acid counterparts. These compounds were synthesized and tested for their superoxide scavenging activity and anti-inflammatory properties, although the hydroxy-substituted compounds showed effectiveness as in vitro scavengers of superoxide but not as in vivo anti-inflammatory agents (J. Maxwell et al., 1984).

Molecular Structure Analysis

The molecular structure of related compounds, such as the cyclo{tetrakis[(5-t-butyl-2-acetoxy-1,3-phenylene)methylene]}-acetic acid clathrate, provides insights into the spatial arrangement and intramolecular interactions within the molecular architecture of these compounds. This analysis highlights the configuration of macrocycles and the orientation of functional groups within the structure (C. Rizzoli et al., 1982).

Chemical Reactions and Properties

The chemical reactivity of [5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid derivatives can be explored through studies on acylation reactions, where these compounds demonstrate the ability to form new amides and acylpyrazoles upon interaction with various amines and pyrazole (N. S. Arutjunyan et al., 2013).

Physical Properties Analysis

Physical properties, such as crystal structure and solubility, play a crucial role in understanding the behavior of these compounds under different conditions. The crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, for instance, sheds light on the isomeric products formed during synthesis and their arrangement in solid state (S. Lee et al., 2017).

Scientific Research Applications

Superoxide Scavenging and Antiinflammatory Agents

A study conducted by Maxwell, Wasdahl, Wolfson, and Stenberg (1984) explored the synthesis of 5-aryl-2H-tetrazoles, including derivatives similar to [5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid. These compounds were evaluated for superoxide scavenging activity and anti-inflammatory properties. While hydroxy-substituted compounds effectively scavenged superoxide in vitro, they did not exhibit significant anti-inflammatory effects in vivo (Maxwell et al., 1984).

Acylation Reactions in Chemistry

Research by Arutjunyan et al. (2013) involved the acylation of amines and pyrazole with compounds related to [5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid. This study highlighted the utility of these compounds in synthesizing new amides and acylpyrazoles, which are valuable in the development of new chemical entities (Arutjunyan et al., 2013).

Potential for Treatment of Inflammatory Bowel Diseases

Jilani, Shomaf, and Alzoubi (2013) synthesized derivatives of 5-aminosalicylic acid linked to compounds structurally similar to [5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid. These compounds were evaluated for their effectiveness in treating inflammatory bowel diseases like ulcerative colitis. The results suggested potential therapeutic applications for such compounds in the treatment of these conditions (Jilani et al., 2013).

Synthesis and Characterization for Anticancer Evaluation

Salahuddin, Shaharyar, Mazumder, and Ahsan (2014) conducted a study on the synthesis and characterization of compounds including [5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid derivatives. These compounds were then evaluated for their anticancer properties, highlighting the potential use of such compounds in the development of new anticancer drugs (Salahuddin et al., 2014).

Role in Synthesis of New Chemical Entities

Putis, Shuvalova, and Ostrovskii (2008) explored the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, using reactions that likely involve compounds similar to [5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid. This study demonstrates the role of such compounds in the synthesis of new chemical entities, which could have various applications in medicinal chemistry (Putis et al., 2008).

Safety and Hazards

The safety data sheet for 4-Hydroxyphenylacetic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

It’s known that phenolic compounds like this often interact with various enzymes and receptors in the body .

Mode of Action

Phenolic compounds typically exert their effects through interactions with cellular enzymes and receptors, potentially leading to changes in cellular function .

Biochemical Pathways

Phenolic compounds are known to be involved in various biochemical reactions, including antioxidative action .

Pharmacokinetics

Phenolic compounds are generally well absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s solubility, stability, and interaction with its targets .

properties

IUPAC Name |

2-[5-(4-hydroxyphenyl)tetrazol-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3/c14-7-3-1-6(2-4-7)9-10-12-13(11-9)5-8(15)16/h1-4,14H,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEGZYWRLRBUCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2495349.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495350.png)

![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2495353.png)

![3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2495354.png)

![Ethyl 4-[3-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanoylamino]benzoate](/img/structure/B2495357.png)

![N-(2-fluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2495366.png)

![1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)